molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

N-Methylmethanesulfonamide

Cat. No. B075009
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377943B2

Procedure details

2-fluoro-4-methylbenzonitrile (4.6 g, 34.4 mmol) and N-methyl-methanesulphonamide (7.5 g, 68.7 mmol) are dissolved in 15 mL NMP and stirred for 16 h at 120° C. After the reaction has ended the reaction mixture is mixed with 70 mL water and the solid B-1a (HPLC-MS: tRet.=1.22 min; MS (M+NH4)+=242) is suction filtered and used without any further purification.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][NH:12][S:13]([CH3:16])(=[O:15])=[O:14].O>CN1C(=O)CCC1>[C:4]([C:3]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:2]=1[N:12]([CH3:11])[S:13]([CH3:16])(=[O:15])=[O:14])#[N:5]

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C
Name
Quantity
7.5 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid B-1a (HPLC-MS: tRet.=1.22 min; MS (M+NH4)+=242) is suction filtered
Duration
1.22 min
CUSTOM
Type
CUSTOM
Details
used without any further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)C)N(S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.